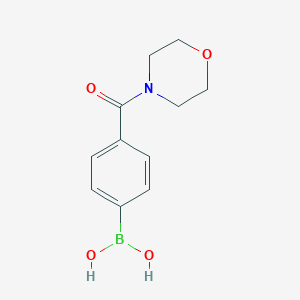![molecular formula C10H10N2O4S2 B047517 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-76-3](/img/structure/B47517.png)
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In animal studies, this compound has been shown to reduce inflammation and oxidative stress in the liver and kidneys. This compound has also been shown to have herbicidal activity, inhibiting the growth of certain plant species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the development of this compound-based herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in environmental science.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of new drugs, herbicides, and environmental remediation methods.
Méthodes De Synthèse
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized via a multi-step reaction process. The starting material is 2-mercapto benzoic acid, which is converted to 2-chloro benzoic acid through the reaction with thionyl chloride. The 2-chloro benzoic acid is then reacted with 2-amino-6-methyl-1,3-benzothiazole to form the intermediate product. The intermediate product is then reacted with sodium chloroacetate to form this compound.
Applications De Recherche Scientifique
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as arthritis and cancer. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit plant growth. In environmental science, this compound has been studied for its potential use in water treatment due to its ability to remove heavy metals from water.
Propriétés
| 114260-76-3 | |
Formule moléculaire |
C10H10N2O4S2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H10N2O4S2/c1-6-2-3-8-7(4-6)11-10(12-18(8,15)16)17-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
SDMVNPIQHJZRDG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
SMILES canonique |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)


![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)

![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)





